5,6-dimethoxy-1-methyl-1H-indole
Overview
Description
5,6-Dimethoxy-1-methyl-1H-indole: is an indole derivative known for its significant biological and chemical properties. Indole derivatives are prevalent in various natural products and pharmaceuticals, making them crucial in medicinal chemistry . This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and a methyl group at the 1 position of the indole ring.
Scientific Research Applications
Chemistry: 5,6-Dimethoxy-1-methyl-1H-indole is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It is also used in the synthesis of bioactive molecules that can interact with biological targets .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anticancer, antiviral, and neuroprotective effects. Researchers investigate its role in drug development and its ability to modulate biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Safety and Hazards
Future Directions
While specific future directions for 5,6-dimethoxy-1-methyl-1H-indole are not mentioned in the retrieved papers, similar compounds like 5,6-dihydroxyindole-2-carboxylic acid (DHICA) have emerging biological roles beyond melanin . They are being investigated for a wide variety of applications from batteries and organic electronics to water purification agents to bioadhesives and drug delivery systems .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action for 5,6-dimethoxy-1-methyl-1H-indole remain to be discovered.
Metabolic Pathways
Indole derivatives are involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-1-methyl-1H-indole typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 5,6-dimethoxyindole with methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-1-methyl-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, acidic conditions using sulfuric acid or hydrochloric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Comparison with Similar Compounds
5,6-Dimethoxyindole: Lacks the methyl group at the 1 position, which may affect its biological activity and chemical reactivity.
1-Methylindole: Lacks the methoxy groups at the 5 and 6 positions, influencing its overall properties and applications.
5-Methoxy-1-methylindole: Contains only one methoxy group, leading to different chemical and biological characteristics.
Uniqueness: 5,6-Dimethoxy-1-methyl-1H-indole is unique due to the presence of both methoxy groups and the methyl group, which contribute to its distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,6-dimethoxy-1-methylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-5-4-8-6-10(13-2)11(14-3)7-9(8)12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGYISXGQOZSJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406440 | |
Record name | 1H-Indole, 5,6-dimethoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80639-40-3 | |
Record name | 1H-Indole, 5,6-dimethoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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